Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate
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Overview
Description
Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, a cyano group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate typically involves multiple steps. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Sulfonamides: Formed by substitution of the chlorosulfonyl group with amines
Amines: Formed by reduction of the cyano group
Heterocycles: Formed by cyclization reactions
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactive functional groups make it a versatile building block for constructing diverse chemical structures .
Biology and Medicine
Its indole moiety is a common structural motif in many biologically active compounds, including anticancer and antimicrobial agents .
Industry
In the materials science industry, this compound can be used to synthesize advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: A related compound used in similar synthetic applications.
Benzyl cyanide: Shares the benzyl and cyano groups but lacks the indole and chlorosulfonyl functionalities.
Uniqueness
Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C17H11ClN2O4S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
benzyl 5-chlorosulfonyl-2-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C17H11ClN2O4S/c18-25(22,23)15-6-7-16-13(9-15)8-14(10-19)20(16)17(21)24-11-12-4-2-1-3-5-12/h1-9H,11H2 |
InChI Key |
XQKHDOQOHFCSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)S(=O)(=O)Cl)C=C2C#N |
Origin of Product |
United States |
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